REACTION_SMILES
|
[C:16]([O:17][CH2:18][CH3:19])(=[O:20])[CH3:21].[CH3:1][O:2][CH2:3][O:4][c:5]1[c:6]([O:12][CH2:13][CH2:14][OH:15])[cH:7][c:8]([CH3:11])[n:9][cH:10]1.[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[ClH:22].[Na+:24].[OH-:23]>>[OH:4][c:5]1[c:6]([O:12][CH2:13][CH2:14][OH:15])[cH:7][c:8]([CH3:11])[n:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
COCOc1cnc(C)cc1OCCO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCOc1cnc(C)cc1OCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(OCCO)c(O)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |